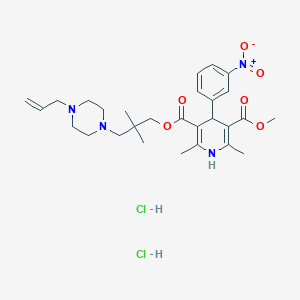
Dipotassium tris(1,2-benzenediolato-O,O')germanate
Overview
Description
Dipotassium tris(1,2-benzenediolato-O,O’)germanate is an organometallic compound with the molecular formula C18H12GeK2O6 and a molecular weight of 475.12 g/mol . This compound is known for its unique structure, where germanium is coordinated with three 1,2-benzenediolate ligands, forming a stable complex. It is commonly used as a catalyst and reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium tris(1,2-benzenediolato-O,O’)germanate can be synthesized through the reaction of germanium tetrachloride with potassium 1,2-benzenediolate in an appropriate solvent . The reaction typically proceeds under mild conditions, with the germanium tetrachloride being added slowly to a solution of potassium 1,2-benzenediolate, followed by stirring at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for dipotassium tris(1,2-benzenediolato-O,O’)germanate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dipotassium tris(1,2-benzenediolato-O,O’)germanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The 1,2-benzenediolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium tris(1,2-benzenediolato-O,O’)germanate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium dioxide, while reduction reactions can produce lower oxidation state germanium compounds .
Scientific Research Applications
Dipotassium tris(1,2-benzenediolato-O,O’)germanate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which dipotassium tris(1,2-benzenediolato-O,O’)germanate exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions . The germanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dipotassium tris(1,2-benzenediolato-O,O’)silicate: Similar structure but with silicon instead of germanium.
Dipotassium tris(1,2-benzenediolato-O,O’)tin: Similar structure but with tin instead of germanium.
Dipotassium tris(1,2-benzenediolato-O,O’)lead: Similar structure but with lead instead of germanium.
Uniqueness
Dipotassium tris(1,2-benzenediolato-O,O’)germanate is unique due to the specific properties imparted by the germanium center. Germanium provides distinct electronic and steric effects compared to silicon, tin, and lead, making this compound particularly effective in certain catalytic and synthetic applications .
Properties
IUPAC Name |
dipotassium;2-[[2-(2-oxidophenoxy)-1,3,2-benzodioxagermol-2-yl]oxy]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14GeO6.2K/c20-13-7-1-3-9-15(13)22-19(23-16-10-4-2-8-14(16)21)24-17-11-5-6-12-18(17)25-19;;/h1-12,20-21H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKPVSAPHGHAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])O[Ge]2(OC3=CC=CC=C3O2)OC4=CC=CC=C4[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12GeK2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587318 | |
| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112712-64-8 | |
| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tris(1,2-benzenediolato-O,O')germanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid](/img/structure/B48342.png)

![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)






